Heptanamide, 7-bromo-N-phenyl-

Catalog No.
S15768983
CAS No.
142326-26-9
M.F
C13H18BrNO
M. Wt
284.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptanamide, 7-bromo-N-phenyl-

CAS Number

142326-26-9

Product Name

Heptanamide, 7-bromo-N-phenyl-

IUPAC Name

7-bromo-N-phenylheptanamide

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

InChI

InChI=1S/C13H18BrNO/c14-11-7-2-1-6-10-13(16)15-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)

InChI Key

IHEXWASGSZWAHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCBr

Heptanamide, 7-bromo-N-phenyl- is an organic compound characterized by a long carbon chain and a phenyl group attached to the nitrogen atom of the amide functional group. Its systematic name indicates that it contains a heptanamide backbone with a bromine substituent at the seventh carbon and a phenyl group attached to the nitrogen atom. The molecular formula for this compound is C13H16BrNC_{13}H_{16}BrN, and it has a molecular weight of approximately 273.18 g/mol. The presence of the bromine atom and the phenyl group contributes to its unique chemical properties and potential biological activities.

  • Oxidation: The amide can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction of the amide can yield primary amines. Reducing agents such as lithium aluminum hydride and sodium borohydride are typically employed.
  • Substitution Reactions: The compound can undergo nucleophilic substitution, where the amide group is replaced by other functional groups, using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

These reactions can lead to various products, including heptanoic acid, phenylacetic acid, or substituted amides depending on the reaction conditions and reagents used.

Research indicates that Heptanamide, 7-bromo-N-phenyl- may exhibit biological activities such as antimicrobial and anti-inflammatory properties. The specific mechanisms of action are not fully elucidated but may involve interactions with cellular targets or modulation of biochemical pathways. This compound is being studied for its potential therapeutic applications in medicine, particularly in developing new drugs .

The synthesis of Heptanamide, 7-bromo-N-phenyl- typically involves the following steps:

  • Starting Materials: The synthesis usually begins with heptanoic acid and an appropriate amine such as N-phenylamine.
  • Reaction Conditions: The reaction can be carried out using acyl chlorides or anhydrides as intermediates. For example, heptanoyl chloride can react with N-phenylamine to yield the desired amide.
  • Purification: After synthesis, purification methods such as recrystallization or distillation are employed to isolate the product from impurities.

In industrial settings, continuous flow reactors may be used to enhance mixing and heat transfer, optimizing yield and purity .

Heptanamide, 7-bromo-N-phenyl- has several applications across different fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: The compound is investigated for its potential biological activities, including its role in drug discovery.
  • Industrial Uses: It is utilized in producing specialty chemicals and as an intermediate in manufacturing polymers and resins .

Studies on Heptanamide, 7-bromo-N-phenyl- focus on its interactions with specific molecular targets. These studies aim to understand how it modulates various biological pathways or inhibits specific enzymes or receptors. Such knowledge is crucial for developing therapeutic agents that leverage these interactions for medical applications .

Several compounds share structural similarities with Heptanamide, 7-bromo-N-phenyl-. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
HeptanamideA simpler fatty amide lacking the phenylethyl groupOnly contains a straight-chain structure without substitution.
N-PhenylethanamideAn amide with a phenyl group but a shorter carbon chainShorter carbon chain compared to Heptanamide, 7-bromo-N-phenyl-.
BenzamideContains a benzene ring attached directly to the amideLacks the long carbon chain found in Heptanamide, 7-bromo-N-phenyl-.

Heptanamide, 7-bromo-N-phenyl- is unique due to its combination of a long carbon chain and a bromine substituent along with a phenyl group. This structural configuration imparts distinct physical and chemical properties that make it suitable for specific applications in research and industry .

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

283.05718 g/mol

Monoisotopic Mass

283.05718 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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